N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S2 and its molecular weight is 448.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various analogs and derivatives of thiadiazole compounds to explore their pharmacological potentials. For instance, Shukla et al. (2012) designed, synthesized, and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, revealing that some analogs maintained potency with improved solubility, highlighting the therapeutic potential of GLS inhibition in cancer treatment Shukla et al., 2012. Similarly, Yushyn et al. (2022) adopted a pharmacophore hybridization approach to synthesize novel pyrazoline-bearing hybrid molecules with anticancer properties, demonstrating the design strategy's efficacy for creating drug-like small molecules Yushyn et al., 2022.
Anticancer Activity
Mohammadi-Farani et al. (2014) synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, evaluating their in-vitro cytotoxicity as potential anticancer agents. The study found that derivatives with specific substituents on the phenyl ring exhibited notable cytotoxic activity against various cancer cell lines Mohammadi-Farani et al., 2014. Another study by Vinayak et al. (2014) synthesized and screened 2-chloro N-aryl substituted acetamide derivatives for their cytotoxicity, identifying compounds with significant anticancer activity against various human leukemic cell lines Vinayak et al., 2014.
Antibacterial and Antiviral Activities
Tang et al. (2019) designed and synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which exhibited good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities, suggesting their potential as molecular templates for developing highly efficient antiviral and antibacterial agents Tang et al., 2019.
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-27-15-8-7-13(20)10-14(15)21-17(26)11-28-19-24-23-18(29-19)22-16(25)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKCYOCBPTJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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